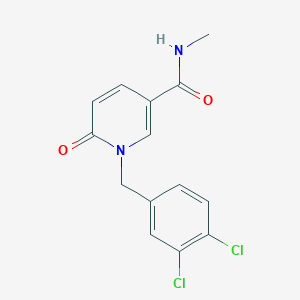

1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

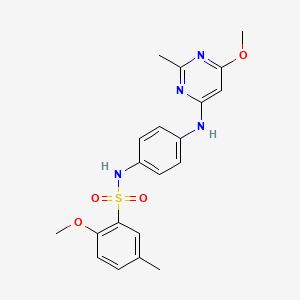

1-(3,4-Dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide (DCM-N-M) is a novel compound discovered in 2019 by researchers at the University of Texas Southwestern Medical Center. DCM-N-M is a small molecule that has been found to have a variety of biological effects in laboratory experiments. In particular, it has been found to have anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Chemistry and Properties of Pyridine Derivatives

- Complex Compound Studies : Research on pyridine derivatives like 2,6-bis-(benzimidazol-2-yl)-pyridine focuses on their synthesis, properties, and potential applications in spectroscopy, magnetism, and biology. Such studies aim to uncover new analogues with significant properties for further investigation (Boča, Jameson, & Linert, 2011).

Synthesis and Biological Activity of Pyrrolidine Derivatives

- Stereochemistry in Pharmacology : The review of phenylpiracetam and its derivatives highlights the importance of stereochemistry in enhancing pharmacological profiles. Enantiomerically pure compounds show promising results in facilitating memory processes and cognitive functions, demonstrating the critical role of chemical structure in drug efficacy (Veinberg et al., 2015).

Applications in Heterocyclic Chemistry

- Synthetic Pathways and Biological Activities : The versatility of enaminoketones and enaminothiones as synthetic intermediates for heterocycles highlights their potential in medicinal chemistry. These compounds serve as building blocks for biologically active molecules, including potential anticonvulsant compounds (Negri, Kascheres, & Kascheres, 2004).

Advanced Material Development

- Optoelectronic Materials : Quinazolines and pyrimidines are explored for their application in optoelectronics, showing potential in creating novel materials for electronic devices and luminescent elements. The incorporation of these heterocyclic compounds into π-extended systems is valuable for developing materials with desired optical and electronic properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

Target of Action

The primary target of 1-[(3,4-dichlorophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide is cholinesterase or acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system as it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system.

Mode of Action

1-[(3,4-dichlorophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide acts as an inhibitor of AChE. It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes. This inhibition is reversible . The suppression of acetylcholine esterase leads to an increase in the concentration of acetylcholine in the nervous system.

Biochemical Pathways

The compound’s interaction with AChE affects the cholinergic pathway. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can result in continuous stimulation of the neurons. This can lead to various downstream effects depending on the specific neurons being stimulated .

Result of Action

The molecular and cellular effects of 1-[(3,4-dichlorophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide’s action are primarily related to its inhibition of AChE. This can lead to an overstimulation of the neurons due to the accumulation of acetylcholine, which can have various effects depending on the specific neurons being stimulated .

properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2/c1-17-14(20)10-3-5-13(19)18(8-10)7-9-2-4-11(15)12(16)6-9/h2-6,8H,7H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHSWNLPRYQZQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(C(=O)C=C1)CC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2570194.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B2570196.png)

![2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2570197.png)

![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570198.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2570199.png)

![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B2570210.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B2570211.png)

![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2570212.png)